molecular formula C19H26O6 B021228 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester CAS No. 223123-63-5

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester

Cat. No.: B021228
CAS No.: 223123-63-5
M. Wt: 350.4 g/mol
InChI Key: AIAVVZYCFNHAQF-UHFFFAOYSA-N
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Description

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is a chemical compound with the molecular formula C19H26O6. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a phenylacetic acid ethyl ester group and a dicarboethoxy-propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester typically involves the esterification of phenylacetic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is usually carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid Ethyl Ester: Lacks the dicarboethoxy-propyl side chain.

    4-(2,2-Dicarboethoxy-propyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-(2,2-Dicarboethoxy-propyl)phenylmethanol: Contains an alcohol group instead of an ester.

Uniqueness

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

diethyl 2-[[4-(2-ethoxy-2-oxoethyl)phenyl]methyl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-5-23-16(20)12-14-8-10-15(11-9-14)13-19(4,17(21)24-6-2)18(22)25-7-3/h8-11H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAVVZYCFNHAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440905
Record name 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223123-63-5
Record name 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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